N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Description
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide (CAS: 352560-76-0) is a thiazole-derived benzamide compound with the molecular formula C₁₄H₁₅FN₂OS and a molar mass of 278.35 g/mol. Its structure features a 4-tert-butylphenyl substituent on the thiazole ring and a 3-fluorobenzamide moiety. Key physicochemical properties include a predicted density of 1.254 g/cm³ and a pKa of 6.91, suggesting moderate solubility in aqueous environments .
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c1-20(2,3)15-9-7-13(8-10-15)17-12-25-19(22-17)23-18(24)14-5-4-6-16(21)11-14/h4-12H,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGASVUEPPSOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 485.62 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiazole moiety is known for its role in enzyme inhibition, while the fluorobenzamide group may enhance binding affinity through hydrophobic interactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have indicated that it can induce apoptosis in specific cancer cell lines, potentially through the modulation of apoptotic pathways .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, possibly by inhibiting pro-inflammatory cytokines .
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
A study conducted on the antimicrobial effects of various thiazole derivatives highlighted the superior activity of this compound compared to traditional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli . -
Cancer Cell Line Analysis :
In vitro experiments involving breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in markers associated with apoptosis. Flow cytometry analyses confirmed these findings, indicating a potential role as an anticancer agent .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogenated Substituents: Fluorine (target compound) and chlorine (5c) influence electronic properties. Fluorine’s electronegativity may improve metabolic stability, while chlorine’s larger size could enhance target binding but increase toxicity .
- Benzamide/Amide Modifications: The 3-fluoro position in the target compound’s benzamide moiety contrasts with phenoxy (MS8, ), chloro (5c), or acetamide (6a) groups. Phenoxy substituents enable π-π stacking in enzyme active sites, while acetamide derivatives (6a) may hydrogen bond more effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
